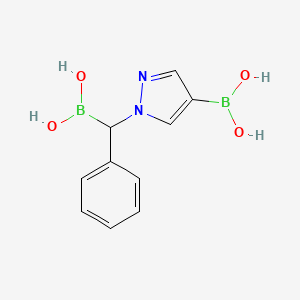

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQSLSZKRNDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12B2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681727 | |

| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-17-5 | |

| Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthesis and characterization pathway for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented are therefore hypothetical and extrapolated from established synthetic routes for structurally analogous compounds.

Introduction

This compound is a novel bifunctional molecule containing two boronic acid moieties. Its unique structure, featuring a pyrazole core N-substituted with a phenylmethylboronic acid group and a second boronic acid at the 4-position of the pyrazole ring, suggests its potential utility in various applications, including medicinal chemistry and materials science. Boronic acids are well-established as versatile building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores that can form reversible covalent bonds with diols, a feature leveraged in drug design for targeting glycoproteins and enzymes. The dual boronic acid functionality of the target molecule opens avenues for the synthesis of complex, multivalent structures and potentially for the development of targeted therapeutic agents.

This guide outlines a plausible synthetic strategy for this compound and the analytical techniques that would be essential for its characterization.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the protection and borylation of pyrazole, followed by N-alkylation and subsequent deprotection. This strategy aims to selectively introduce the boronic acid functionalities in a controlled manner.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester (Starting Material)

This well-documented precursor can be synthesized via a palladium-catalyzed cross-coupling reaction of a protected 4-halopyrazole with bis(pinacolato)diboron.

-

Reaction: To a solution of 1-(tert-butoxycarbonyl)-4-iodopyrazole in a suitable solvent such as dioxane, is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

-

Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to deprotection of the Boc group, typically by heating, to yield 1H-pyrazole-4-boronic acid pinacol ester. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1-(1-Bromo-1-phenylmethyl)boronic acid pinacol ester (Alkylating Agent)

The synthesis of this alpha-halobenzylboronic acid derivative is a critical step.

-

Reaction: Phenylmethaneboronic acid pinacol ester is subjected to radical bromination using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride.

-

Initiation: The reaction is initiated using a radical initiator, for example, benzoyl peroxide or AIBN, and exposure to UV light.

-

Work-up and Purification: The reaction mixture is cooled and filtered to remove succinimide. The solvent is evaporated, and the crude product is purified by column chromatography.

Step 3: N-Alkylation to form 1-(1-(Borono(pinacol))-1-phenylmethyl)pyrazole-4-boronic acid pinacol ester

This step involves the coupling of the pyrazole and the alkylating agent.

-

Reaction: 1H-Pyrazole-4-boronic acid pinacol ester is dissolved in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as cesium carbonate or potassium carbonate, is added to deprotonate the pyrazole nitrogen.

-

Addition of Alkylating Agent: 1-(1-Bromo-1-phenylmethyl)boronic acid pinacol ester is then added to the reaction mixture.

-

Conditions: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection to Yield this compound

The final step is the hydrolysis of the pinacol esters to the free boronic acids.

-

Reaction: The protected diboronic ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid, such as hydrochloric acid.

-

Conditions: The reaction mixture is stirred at room temperature for several hours until the deprotection is complete, as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: The organic solvent is removed under reduced pressure, and the aqueous layer is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then lyophilized or carefully evaporated to yield the final product, this compound, likely as a solid.

Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques would be employed:

Table 1: Proposed Analytical Characterization Methods

| Technique | Purpose | Expected Observations (Hypothetical) |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the pyrazole ring protons, the phenyl group protons, and the methine proton. The chemical shifts and coupling constants would be indicative of the final structure. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the pyrazole ring carbons, the phenyl group carbons, and the methine carbon. The carbons attached to boron may show broad signals. |

| ¹¹B NMR | To confirm the presence and electronic environment of the boron atoms. | One or more signals in the chemical shift range typical for trigonal planar boronic acids. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₂B₂N₂O₄, MW: 245.84 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for O-H (boronic acids), C=C and C=N (aromatic rings), and B-O bonds. |

| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₁₂B₂N₂O₄. |

Diagram of the Characterization Workflow

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Development

The unique bifunctional nature of this compound suggests several potential applications in drug discovery and development.

-

Targeted Covalent Inhibitors: The boronic acid moieties can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, or with diols present on cell surface glycoproteins. Having two such functionalities could lead to enhanced binding affinity and selectivity.

-

PROTACs and Molecular Glues: The two boronic acid groups could serve as anchors to simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing targeted protein degradation.

-

Scaffold for Library Synthesis: This compound can act as a versatile building block for the synthesis of compound libraries through sequential or dual Suzuki-Miyaura cross-coupling reactions, enabling the exploration of diverse chemical space.

Signaling Pathway Interaction (Hypothetical)

An In-depth Technical Guide to 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is a bifunctional organoboron compound featuring a pyrazole-4-boronic acid moiety and an α-boryl benzyl group. The presence of two boronic acid functionalities imparts unique chemical reactivity and potential for diverse applications, particularly in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] Boronic acids are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a property leveraged in sensor design and as therapeutic agents.[2] This guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and potential applications of this intriguing molecule.

Molecular Structure and Properties

The core structure of this compound combines a five-membered aromatic pyrazole ring substituted at the 1-position with a phenylmethyl group that is itself borylated at the benzylic position, and a boronic acid group at the 4-position of the pyrazole ring.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not available. The following table summarizes key physicochemical properties for the related compound 1-Benzyl-4-pyrazoleboronic Acid Pinacol Ester, which can serve as a reference.

| Property | Value (for 1-Benzyl-4-pyrazoleboronic Acid Pinacol Ester) | Reference |

| CAS Number | 761446-45-1 | [3] |

| Molecular Formula | C16H21BN2O2 | [3] |

| Molecular Weight | 284.16 g/mol | [3] |

Note: The properties of the target molecule, this compound (C10H12B2N2O4), will differ due to the presence of two boronic acid groups and the absence of the pinacol protecting group.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned through a multi-step process, leveraging known methodologies for the synthesis of pyrazole boronic acids and α-borylated compounds. The following is a hypothetical experimental protocol.

Synthesis of 1H-pyrazole-4-boronic acid pinacol ester (Intermediate 1)

This synthesis is based on established methods for the borylation of pyrazoles.[4]

Reaction: 1-Boc-4-halopyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by deprotection.

Experimental Protocol:

-

To a solution of 1-Boc-4-iodopyrazole (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in dioxane, add potassium acetate (3 equivalents) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).

-

Heat the mixture at 80°C for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Dissolve the purified intermediate in a suitable solvent and heat to remove the Boc protecting group, yielding 1H-pyrazole-4-boronic acid pinacol ester.

Synthesis of 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (Intermediate 2)

This step involves the N-alkylation of the pyrazole ring.

Reaction: 1H-pyrazole-4-boronic acid pinacol ester is reacted with (bromophenyl)methane.

Experimental Protocol:

-

To a solution of 1H-pyrazole-4-boronic acid pinacol ester (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.

-

Stir the mixture for 30 minutes, then add (bromophenyl)methane (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester.

Synthesis of 1-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (Protected Final Product)

This step introduces the second boronic acid group via a Miyaura borylation reaction.

Reaction: The benzylic bromide is converted to a boronic ester using bis(pinacolato)diboron and a palladium catalyst.

Experimental Protocol:

-

Combine 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), and potassium acetate (2.5 equivalents) in a suitable solvent such as dioxane.

-

Add a palladium catalyst, for example, Pd(dppf)Cl2 (0.05 equivalents).

-

Heat the reaction mixture to 90°C for 24 hours under an inert atmosphere.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the fully protected product.

Deprotection to Yield this compound

Reaction: Hydrolysis of the pinacol esters to the corresponding boronic acids.

Experimental Protocol:

-

Dissolve the protected product in a mixture of THF and 2N HCl.

-

Stir the reaction at room temperature for 12 hours.

-

Remove the THF under reduced pressure and extract the aqueous layer with a suitable organic solvent to remove any organic impurities.

-

Lyophilize the aqueous layer to obtain the final product, this compound.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the structural motifs suggest several potential areas of application in drug discovery and chemical biology.

Enzyme Inhibition

Boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.[5] The bifunctional nature of the target molecule could allow for simultaneous interaction with multiple sites within an enzyme's active site, potentially leading to high affinity and selectivity.

Carbohydrate Sensing

The ability of boronic acids to reversibly bind to diols makes them useful for the development of sensors for carbohydrates.[2] A molecule with two boronic acid groups might exhibit enhanced binding affinity or selectivity for specific complex carbohydrates.

Drug Discovery Scaffolding

Pyrazole derivatives are a cornerstone of medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] The target molecule could serve as a versatile building block for the synthesis of novel pyrazole-based drug candidates through Suzuki-Miyaura cross-coupling reactions at either or both boronic acid sites.

Potential Signaling Pathway Interactions

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cell proliferation and survival.

Caption: Hypothetical interaction with a kinase signaling pathway.

Conclusion

This compound represents a molecule of significant synthetic and medicinal interest due to its unique bifunctional structure. Although detailed experimental data is currently lacking, this guide provides a framework for its potential synthesis, characterization, and application based on the well-established chemistry of its constituent pyrazole and boronic acid moieties. Further research into this and related bifunctional boronic acids is warranted to explore their full potential in the development of novel therapeutics and chemical tools.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. US12473305B2 - Pyrazole boronic acid compound, pharmaceutical composition containing same, and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Predicted NMR Data for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

Predicted Spectroscopic Data

Due to the nature of boronic acids to form oligomeric species (boroxines), NMR spectra can sometimes be complex or show broad peaks.[1] The use of solvents like d4-methanol can help in obtaining sharper signals by breaking down these oligomers, although this would lead to the exchange of the B-OH protons with the solvent's deuterium, making them unobservable.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on chemical shifts of similar structures. The protons of the two boronic acid groups (-B(OH)₂) are expected to be broad and may not be clearly observed due to chemical exchange with the solvent and quadrupolar effects from the boron nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Pyrazole) | ~ 8.1 | Singlet (s) | 1H |

| H-5 (Pyrazole) | ~ 7.9 | Singlet (s) | 1H |

| H-2', H-6' (Phenyl) | ~ 7.5 | Multiplet (m) | 2H |

| H-3', H-4', H-5' (Phenyl) | ~ 7.3 - 7.4 | Multiplet (m) | 3H |

| H-α (Benzylic) | ~ 5.7 | Singlet (s) | 1H |

| B(OH)₂ | broad | - | 4H |

Predicted ¹³C NMR Data

The carbon atoms attached to boron (C-4 and C-α) may exhibit broad signals or might not be observed at all due to the quadrupolar relaxation of the boron nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~ 140 |

| C-5 (Pyrazole) | ~ 138 |

| C-4 (Pyrazole) | ~ 110 (broad) |

| C-1' (Phenyl, ipso) | ~ 139 |

| C-2', C-6' (Phenyl) | ~ 129 |

| C-4' (Phenyl) | ~ 128 |

| C-3', C-5' (Phenyl) | ~ 127 |

| C-α (Benzylic) | ~ 65 (broad) |

Experimental Protocols

While a specific protocol for the target molecule is unavailable, a general methodology for the synthesis and NMR analysis of a similar compound is outlined below.

General Synthetic Approach:

A potential synthetic route could involve the N-alkylation of pyrazole-4-boronic acid or its pinacol ester with a suitable 1-phenylmethyl halide derivative, followed by the introduction or deprotection of the boronic acid functionalities.

NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, deuterated methanol (CD₃OD) is often a good choice to minimize oligomerization.[1] Other common solvents include DMSO-d₆ or CDCl₃, though solubility and oligomerization should be considered.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters might include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Chemical Structure:

Structure of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.

Hypothetical Workflow for Synthesis and Analysis:

References

Bifunctional Pyrazole Boronic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional pyrazole boronic acid derivatives have emerged as a compelling class of molecules in modern drug discovery. This technical guide provides an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a focus on their roles as potent enzyme inhibitors. The unique combination of the pyrazole scaffold, a well-established pharmacophore, and the boronic acid moiety, a versatile reactive group, offers a powerful platform for the design of novel therapeutics targeting a range of diseases.[1][2]

The pyrazole ring system is a common feature in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[3][4] The boronic acid group, particularly as a pinacol ester, serves as a key functional handle for synthetic transformations like the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[5][6] This bifunctionality allows for the development of targeted inhibitors for enzymes such as serine proteases and fatty acid amide hydrolase (FAAH), which are implicated in various pathological conditions including cancer, inflammation, and neurological disorders.

Synthesis of Pyrazole Boronic Acid Derivatives

The synthesis of pyrazole boronic acid derivatives, typically as their more stable pinacol esters, is a critical step in the development of these compounds. Several synthetic strategies have been developed, often involving palladium-catalyzed cross-coupling reactions.

A common approach involves the reaction of a halogenated pyrazole with a diboron reagent, such as pinacol diboron, in the presence of a palladium catalyst and a base. The choice of solvent, base, and catalyst can influence the reaction yield and purity of the final product.[6]

Key Synthetic Routes:

-

Palladium-Catalyzed Borylation of Halogenated Pyrazoles: This is a widely used method where a bromo- or iodo-pyrazole is coupled with pinacol diboron using a palladium catalyst like Pd(dppf)Cl2.[6]

-

From Aminopyrazoles: An alternative route involves the conversion of an aminopyrazole to a diazonium salt, followed by a Sandmeyer-type reaction with a boron source.

The pyrazole ring itself can be synthesized through various condensation reactions, such as the reaction of a 1,3-dicarbonyl compound with hydrazine.[4] Subsequent functionalization allows for the introduction of the boronic acid moiety.

Biological Activity and Therapeutic Targets

Bifunctional pyrazole boronic acid derivatives have shown significant promise as inhibitors of two major classes of enzymes: serine proteases and fatty acid amide hydrolase (FAAH).

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as cancer, thrombosis, and inflammation.[7] Boronic acids are effective inhibitors of serine proteases, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[7]

Prostate-Specific Antigen (PSA): A Key Target

Prostate-Specific Antigen (PSA) is a serine protease that is a well-established biomarker for prostate cancer and is also implicated in its pathogenesis.[7] Peptidyl boronic acids incorporating a pyrazole moiety can be designed to specifically target and inhibit PSA activity. The pyrazole group can be tailored to interact with specific residues in the enzyme's active site, enhancing both potency and selectivity.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory activities of representative bifunctional pyrazole-containing and boronic acid derivatives against their respective enzyme targets.

Table 1: Pyrazole-Containing Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

| Compound | Target | IC50 (nM) | Notes | Reference |

| Phenylcyclohexylcarbamate Derivative 22 | Human recombinant FAAH (hrFAAH) | 11 | A pyrazole-containing carbamate inhibitor. | [8] |

| Oxadiazolylphenylboronic Acids | FAAH | - | Noted as being in Phase 1/2 clinical trials. Specific IC50 values not publicly available. | [7] |

Table 2: Peptidyl Boronic Acid Inhibitors of Serine Proteases

| Compound | Target | Ki (nM) | Selectivity | Reference |

| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 | 60-fold higher Ki for chymotrypsin | [7] |

Signaling Pathways and Mechanism of Action

Endocannabinoid Signaling and FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[7] By inhibiting FAAH, bifunctional pyrazole boronic acid derivatives can increase the endogenous levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has therapeutic potential for treating pain, anxiety, and inflammatory disorders.[7]

Endocannabinoid signaling pathway and FAAH inhibition.

Serine Protease Inhibition in Cancer

Certain serine proteases, such as PSA, are overexpressed in the tumor microenvironment and contribute to cancer progression through the cleavage of various substrates, including growth factors and cell adhesion molecules. By inhibiting these proteases, bifunctional pyrazole boronic acid derivatives can disrupt these pathological processes. The boronic acid moiety forms a covalent adduct with the catalytic serine, while the pyrazole and other substituents can be optimized for high-affinity binding to the enzyme's active site.

Mechanism of serine protease inhibition by a pyrazole boronic acid derivative.

Experimental Protocols

General Protocol for Serine Protease (Chymotrypsin) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of bifunctional pyrazole boronic acid derivatives against a model serine protease, α-chymotrypsin, using a spectrophotometric assay.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)

-

Methanol

-

Test inhibitor (bifunctional pyrazole boronic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare the Tris-HCl buffer with CaCl2.

-

Prepare a stock solution of BTEE in 50% (w/w) methanol.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Setup:

-

In a cuvette, combine the Tris-HCl buffer and the BTEE solution.

-

Add a specific volume of the inhibitor solution (or solvent for control).

-

Incubate the mixture at 25°C for a defined pre-incubation time to allow for inhibitor-enzyme interaction.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the α-chymotrypsin solution to the cuvette.

-

Immediately monitor the increase in absorbance at 256 nm for a set period (e.g., 5 minutes). The hydrolysis of BTEE by chymotrypsin results in a product that absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔA256/min) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for Inhibitor Discovery and Characterization

The development of novel bifunctional pyrazole boronic acid derivatives as enzyme inhibitors typically follows a structured workflow.

General workflow for the discovery of enzyme inhibitors.

Conclusion and Future Directions

Bifunctional pyrazole boronic acid derivatives represent a highly promising class of compounds for the development of novel enzyme inhibitors. Their synthetic tractability, coupled with the favorable pharmacological properties of the pyrazole scaffold and the potent inhibitory action of the boronic acid moiety, provides a solid foundation for future drug discovery efforts.

Further research should focus on:

-

Expanding the chemical space: Synthesizing and screening a wider diversity of pyrazole boronic acid derivatives to identify novel inhibitors with improved potency and selectivity.

-

Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target enzymes to guide the rational design of next-generation compounds.

-

Exploring new therapeutic targets: Investigating the potential of these derivatives to inhibit other classes of enzymes implicated in disease.

-

In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their therapeutic efficacy and safety profiles.

The continued exploration of bifunctional pyrazole boronic acid derivatives holds significant potential for the discovery of innovative medicines to address unmet medical needs.

References

- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids and Lewis Acidity

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups. They are widely recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[1][2] This electron deficiency allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion or a neutral donor atom like nitrogen or oxygen.

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][3] The position of this equilibrium, and thus the Lewis acidity, is quantified by the pKa value. A lower pKa indicates a stronger Lewis acid. The Lewis acidity of a boronic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase Lewis acidity (decrease pKa), while electron-donating groups decrease it.[1]

The compound of interest, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid, possesses two boronic acid moieties and a pyrazole ring. The pyrazole ring, a nitrogen-containing heterocycle, is a common motif in medicinal chemistry.[4][5] The overall Lewis acidity of this molecule will be a composite of the electronic effects of the phenylmethyl group and the pyrazole ring on both boronic acid groups.

Quantitative Data on Lewis Acidity

As of the latest literature survey, specific quantitative data on the Lewis acidity (e.g., pKa values) of this compound has not been reported. However, for context and comparative purposes, the following table provides a template for how such data would be presented.

| Compound | Method | pKa | Solvent System | Reference |

| Phenylboronic acid | Potentiometric Titration | 8.83 | Water | [6] |

| 4-Nitrophenylboronic acid | Spectrophotometry | 7.03 | Water | [6] |

| 1H-Pyrazole-4-boronic acid | Not Reported | - | - | - |

| This compound | Not Reported | - | - | - |

Experimental Protocols for Determining Lewis Acidity

Several established methods can be employed to determine the Lewis acidity of boronic acids. The choice of method often depends on the properties of the boronic acid and the desired information.

This is a classic and reliable method for determining the pKa of acidic and basic compounds.[6]

Protocol:

-

Preparation of the Analyte Solution: A precise amount of the boronic acid is dissolved in a suitable solvent, typically an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl), to a known concentration (e.g., 2 x 10⁻³ M).[6]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a micro-syringe or automatic titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point, where half of the boronic acid has been converted to its conjugate base (the boronate form).

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Preparation of Analyte Solutions: A stock solution of the boronic acid is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same boronic acid concentration but different pH values.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the neutral and boronate forms have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

This NMR-based method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[7]

Protocol:

-

Preparation of the Probe Solution: A solution of Et₃PO in a weakly Lewis acidic solvent (e.g., deuterated chloroform or benzene) is prepared.

-

Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its chemical shift (δref).

-

Addition of Lewis Acid: A known amount of the boronic acid is added to the Et₃PO solution.

-

Sample Spectrum: The ³¹P NMR spectrum of the mixture is recorded to determine the new chemical shift of the Et₃PO-boronic acid adduct (δsample).

-

Calculation of Acceptor Number (AN): The Lewis acidity is expressed as an Acceptor Number, calculated using the formula: AN = 2.21 × (δsample − δref).[7] A higher AN value indicates a stronger Lewis acidity.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Potentiometric Titration.

Caption: Workflow for Spectrophotometric Titration.

Caption: Workflow for the Gutmann-Beckett Method.

Relevance in Drug Development

The Lewis acidity of boronic acids is a critical parameter in drug design and development.[8][9] Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, often exert their therapeutic effect by forming a reversible covalent bond with a nucleophilic residue (e.g., the hydroxyl group of serine or threonine) in the active site of a target enzyme.[1] The propensity to form this bond is directly related to the Lewis acidity of the boron center.

For a molecule like this compound, which contains two boronic acid groups, the potential for bidentate binding to a biological target exists. This could lead to enhanced affinity and selectivity. Understanding the relative Lewis acidity of the two boron centers would be crucial for predicting and optimizing such interactions. The pyrazole core itself is a well-established pharmacophore, and its influence on the electronic properties of the boronic acid groups would be a key area of investigation.[4]

Synthesis of Pyrazole Boronic Acids

The synthesis of pyrazole boronic acids and their esters often involves palladium-catalyzed cross-coupling reactions.[4] A common route to pyrazole-4-boronic acid pinacol ester, a related precursor, involves the reaction of a protected 4-halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.[10]

Caption: General Synthetic Route to Pyrazole-4-boronic Acid Esters.

The synthesis of the specific title compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyrazole and involving the introduction of the borono-phenylmethyl group at the N1 position and the boronic acid at the C4 position.

Conclusion

While direct experimental data on the Lewis acidity of this compound is currently unavailable, this guide provides the foundational knowledge and experimental frameworks necessary for its investigation. The interplay between the two boronic acid moieties and the pyrazole ring makes this a molecule of significant interest. A thorough characterization of its Lewis acidity using the protocols outlined herein would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more rational design of novel therapeutics and functional materials.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the solubility of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from a structurally analogous compound, phenylboronic acid, to provide valuable insights into its expected solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of the title compound is provided to facilitate laboratory investigation.

Introduction to this compound

This compound (Molecular Formula: C10H12B2N2O4) is a bifunctional organoboron compound.[1][2] Its structure, featuring both a phenylboronic acid and a pyrazole-4-boronic acid moiety, suggests its potential utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, and as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Analogous Solubility Data: Phenylboronic Acid

The following table summarizes the quantitative solubility of phenylboronic acid in various organic solvents at different temperatures, expressed as mole fraction (x).

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Data sourced from studies on phenylboronic acid solubility and is intended to be illustrative for the target compound.[3]

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[4][5]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Analytical balance

-

Temperature-controlled circulating bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a device for turbidity measurement

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath while being vigorously stirred to ensure homogeneity.

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, leading to a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct solubility data for this compound remains to be published, the provided information on the analogous compound, phenylboronic acid, offers a valuable starting point for researchers. The detailed experimental protocol for the dynamic method equips scientists with a robust methodology to determine the precise solubility of the title compound in various organic solvents, which is a critical parameter for its successful application in research and development.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Bifunctional Boronic Acids: A Technical Guide to Their Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bifunctional boronic acids have emerged as a versatile class of molecules in organic synthesis, offering unique reactivity and functionality. Their ability to engage in multiple chemical interactions simultaneously has led to significant advancements in catalysis, chemical sensing, and the development of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core applications of bifunctional boronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.

Bifunctional Boronic Acids in Catalysis

The Lewis acidic nature of the boronic acid moiety, combined with a strategically placed functional group, allows for the design of powerful bifunctional catalysts. These catalysts can activate substrates and reagents in a concerted manner, leading to enhanced reactivity and selectivity in a variety of organic transformations.

Direct Amide Bond Formation

Bifunctional aminoboronic acids have proven to be effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry.[1][2] The boronic acid activates the carboxylic acid, while the neighboring amino group facilitates the approach of the amine nucleophile.

dot

Quantitative Data: Catalytic Direct Amidation

The table below summarizes the performance of various bifunctional boronic acid catalysts in direct amide formation reactions.

| Catalyst | Carboxylic Acid | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | Benzoic acid | Benzylamine | 110 | 16 | 94-95 | [3] |

| 3,4,5-Trifluorophenylboronic acid | Benzoic acid | Benzylamine | 111 (reflux) | 16 | 94-95 | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Benzoic acid | Benzylamine | 111 (reflux) | 12 | ~90 | [3] |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Benzoic acid | Benzylamine | 85 (reflux) | 24 | 64 | [3] |

| 2-Hydroxyphenylboronic acid | Aromatic acids | Various amines | - | - | up to 98 | [4] |

| Thianthrene-based boronic acid | Aliphatic/Aromatic | Various amines | RT | - | - | [4] |

Experimental Protocol: Direct Amide Synthesis using a Bifunctional Boronic Acid Catalyst [5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the bifunctional aminoboronic acid catalyst (5 mol%).

-

Solvent Addition: Add a suitable solvent, such as toluene or fluorobenzene (0.1 M concentration of the carboxylic acid).

-

Dehydration: Heat the reaction mixture to reflux to facilitate the azeotropic removal of water.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure amide.

Aldol and Henry Reactions

Bifunctional boronic acids have also been employed as catalysts in aldol and Henry (nitroaldol) reactions.[1][6][7] In these reactions, the boronic acid acts as a Lewis acid to activate the carbonyl electrophile, while a basic functional group on the catalyst deprotonates the nucleophile. This dual activation strategy enhances reaction rates and can provide stereocontrol.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric direct amide synthesis by kinetic amine resolution: a chiral bifunctional aminoboronic acid catalyzed reaction between a racemic amine and an achiral carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]

- 6. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Pyrazole-Containing Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazole-containing boronic acids. These heterocyclic compounds have emerged as indispensable building blocks in modern medicinal chemistry and materials science, largely owing to their utility in Suzuki-Miyaura cross-coupling reactions and the inherent biological significance of the pyrazole moiety. This document details the key synthetic methodologies, presents quantitative data in a comparative format, and provides experimental protocols for seminal reactions. Furthermore, it visualizes the signaling pathways of prominent pyrazole-containing drugs, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

The history of pyrazole-containing boronic acids represents a confluence of two independently significant areas of chemical research: the synthesis of pyrazoles and the discovery of boronic acids. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[1] This scaffold is a common feature in a multitude of biologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[2]

Separately, the first synthesis of a boronic acid was achieved by Edward Frankland in 1860. However, it was the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction that propelled boronic acids to the forefront of organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds.[2]

The strategic combination of the versatile pyrazole ring with the reactive boronic acid moiety has given rise to a class of reagents with immense potential in the targeted synthesis of complex molecules, particularly in the pharmaceutical industry.[2] Pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib exemplify the successful application of this chemical motif in medicine.[3]

The Dawn of Pyrazole Boronic Acids: A Historical Perspective

While the independent histories of pyrazoles and boronic acids are well-documented, the precise moment of their first convergence into a single molecular entity is less clearly defined in seminal, standalone publications. The emergence of pyrazole-containing boronic acids appears to be a more gradual development, driven by the increasing demand for functionalized heterocyclic building blocks in the latter half of the 20th century, particularly with the rise of palladium-catalyzed cross-coupling reactions.

Early synthetic strategies likely involved the adaptation of existing methods for boronic acid synthesis to pyrazole substrates. Key milestones in the development of synthetic routes for pyrazole boronic acids include:

-

Early Lithiation and Borylation: Initial approaches likely relied on the deprotonation of a C-H bond on the pyrazole ring using a strong base, followed by quenching with a boron electrophile. A key step in this methodology is the regioselective lithiation of the pyrazole ring.[4]

-

Palladium-Catalyzed Borylation: The advent of palladium-catalyzed methods, such as the Miyaura borylation, revolutionized the synthesis of aryl and heteroaryl boronic acids, including those containing a pyrazole core. This reaction typically involves the coupling of a halopyrazole with a diboron reagent in the presence of a palladium catalyst and a base.[5][6]

-

Iridium-Catalyzed C-H Borylation: More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an alternative and often more regioselective route to pyrazole boronic acids without the need for a pre-installed halide.[7]

Key Synthetic Methodologies

The synthesis of pyrazole-containing boronic acids has evolved significantly, with modern methods offering high yields, functional group tolerance, and predictable regioselectivity. The two predominant strategies are palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation.

Palladium-Catalyzed Suzuki-Miyaura Borylation

This method is a cornerstone for the synthesis of pyrazole boronic acids and their esters. It typically involves the reaction of a halopyrazole with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base.

General Reaction Scheme:

dot

Caption: General catalytic cycle for the Suzuki-Miyaura borylation of pyrazoles.

Iridium-Catalyzed C-H Borylation

This method allows for the direct conversion of a C-H bond on the pyrazole ring to a C-B bond, offering a more atom-economical approach. The regioselectivity is often governed by steric factors, providing access to isomers that may be difficult to obtain via traditional cross-coupling of halopyrazoles.

General Reaction Scheme:

dot

Caption: Simplified workflow for the iridium-catalyzed C-H borylation of pyrazoles.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various pyrazole-containing boronic acid esters using different methodologies.

Table 1: Palladium-Catalyzed Borylation of Halopyrazoles

| Entry | Halopyrazole Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 18 | 81 | [8] |

| 2 | 4-Iodo-1H-pyrazole | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 100 | 24 | 75 | [9] |

| 3 | 1-Boc-4-iodopyrazole | Pd(dppf)Cl2 | NaOAc | Isopropanol | Reflux | 16 | 85.7 | [8] |

| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | - | - | - | - | High | [10] |

Table 2: Iridium-Catalyzed C-H Borylation of Pyrazoles

| Entry | Pyrazole Substrate | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methyl-1H-pyrazole | [Ir(COD)OMe]2 / dtbpy | THF | 80 | 12 | 92 | [11] |

| 2 | 1-Phenyl-1H-pyrazole | [Ir(COD)Cl]2 / dtbpy | Cyclohexane | RT | 24 | 88 | [11] |

| 3 | Unprotected Pyrazole | [Ir(COD)OMe]2 / Me4phen | THF | 80 | 16 | Good | [12] |

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole[9]

Materials:

-

1-Boc-4-iodopyrazole (29.4 g, 0.1 mol)

-

Bis(pinacolato)diboron (B2pin2) (25.4 g, 0.1 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.82 g, 0.001 mol)

-

Sodium acetate (NaOAc) (13.6 g, 0.1 mol)

-

Isopropanol (200 mL)

-

Petroleum ether

Procedure:

-

To a reaction flask, add 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, and sodium acetate.

-

Add isopropanol to the flask.

-

Deoxygenate the mixture by placing it under reduced pressure and backfilling with nitrogen.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove solids.

-

Evaporate the isopropanol from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.

-

Yield: 25.2 g (85.7%)

Protocol 2: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation[12]

Materials:

-

Aromatic or heteroaromatic substrate (1.0 mmol)

-

Bis(pinacolato)diboron (B2pin2) (1.1 - 2.0 equiv)

-

[Ir(COD)OMe]2 or [Ir(COD)Cl]2 (1-5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4phen) (Equimolar to Iridium)

-

Anhydrous and degassed solvent (e.g., THF, Cyclohexane, MTBE)

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

In a reaction vessel, combine the iridium precatalyst and the ligand.

-

Add the aromatic substrate and the diboron reagent.

-

Add the anhydrous, degassed solvent.

-

Stir the reaction mixture at the desired temperature (Room Temperature to 80 °C) for the specified time (1 - 24 hours).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, the reaction mixture can be worked up as appropriate for the specific product.

Signaling Pathways of Prominent Pyrazole-Containing Drugs

The pyrazole scaffold is present in numerous approved drugs. The following diagrams illustrate the signaling pathways of two notable examples: Celecoxib and Ruxolitinib.

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. It functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation.

dot

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used to treat myelofibrosis and other myeloproliferative neoplasms.[13] It disrupts the JAK-STAT signaling pathway, which is crucial for cell growth and proliferation.

dot

Caption: Ruxolitinib inhibits JAK1/2, preventing STAT phosphorylation and gene expression.

Conclusion

Pyrazole-containing boronic acids have transitioned from niche synthetic intermediates to indispensable tools in modern chemistry. Their development, spurred by advances in transition metal catalysis, has provided researchers with a robust platform for the synthesis of novel pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies and the application of these versatile building blocks in diverse scientific fields promise to unlock further innovations in the years to come. This guide serves as a foundational resource for professionals seeking to leverage the power of pyrazole-containing boronic acids in their research and development endeavors.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. escholarship.org [escholarship.org]

- 13. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is of particular importance in medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount.[4][5] Pyrazole-containing compounds are prevalent scaffolds in numerous biologically active molecules, valued for their favorable pharmacokinetic properties and ability to engage in various target interactions.[6] The use of functionalized pyrazole boronic acids as building blocks in Suzuki-Miyaura coupling provides a direct route to novel chemical entities with significant therapeutic potential.[6][7]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing the bifunctional reagent, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid . This unique reagent offers the potential for selective or sequential cross-coupling reactions, allowing for the synthesis of diverse molecular scaffolds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate in the presence of a base.[2][3] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[3]

Given the structure of This compound , two distinct boronic acid moieties are available for coupling. The reactivity of each site can be influenced by steric and electronic factors, potentially allowing for controlled, stepwise functionalization. The boronic acid at the 4-position of the pyrazole ring is an electronically distinct environment compared to the benzylic boronic acid.

Applications in Drug Discovery

The pyrazole motif is a well-established pharmacophore found in a wide range of therapeutic agents.[6] Its incorporation into drug candidates can modulate properties such as metabolic stability, solubility, and target binding affinity. The ability to introduce diverse substituents onto the pyrazole core via Suzuki-Miyaura coupling is a valuable strategy in lead optimization. The bifunctional nature of This compound allows for the generation of libraries of compounds with variations at two distinct points, facilitating the exploration of structure-activity relationships (SAR). Boronic acids themselves have also shown promise as therapeutic agents, with several approved drugs containing this functionality.[4][5]

Experimental Protocols

Two representative protocols are provided for the Suzuki-Miyaura coupling of This compound with an aryl halide: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the specific substrates, available equipment, and desired reaction time.[8]

Note: As this is a bifunctional boronic acid, careful control of stoichiometry may be required to achieve selective mono-arylation versus di-arylation. The following protocols are provided as a starting point for optimization.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2)[9][10]

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[11]

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or THF)[11][12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or sealable reaction vial, add this compound (1.0-1.2 equivalents for mono-arylation), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0-1.2 equivalents for mono-arylation), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes). The power should be adjusted to maintain the target temperature.[8]

-

After irradiation, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in steps 7-10 of Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of a generic pyrazole boronic acid with various aryl halides. These tables are intended to serve as a guide for reaction optimization with This compound . Actual results may vary depending on the specific substrates and reaction conditions employed.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[9] | Lower activity for challenging substrates, requires higher temperatures.[11] | 2-5 |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[11] | May not be as active as Buchwald-type ligands. | 1-3 |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[10][11] | Air-sensitive, higher cost.[11] | 1-2 |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[11] | Air-sensitive, higher cost.[11] | 1-2 |

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

| Base | Solvent System | Comments |

| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. Dioxane is a peroxide-forming solvent.[11] |

| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[11] |

| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. Higher cost, can promote side reactions.[11] |

| Na₂CO₃ | Dioxane/H₂O | A common and effective base for coupling with pyrazole derivatives.[9] |

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Role of the bifunctional pyrazole boronic acid in a drug discovery workflow.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Chan-Lam Cross-Coupling Reactions Using 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing the novel di-boronic acid, 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid (CAS 1256355-17-5), in Chan-Lam cross-coupling reactions. This unique reagent offers the potential for introducing a pyrazole moiety and a phenylmethyl group in a single synthetic step, opening new avenues for the synthesis of complex molecules in drug discovery and materials science. While this specific di-boronic acid is commercially available, its application in Chan-Lam couplings is not yet extensively documented in scientific literature.[1] The protocols and data presented herein are based on established principles of Chan-Lam reactions with analogous pyrazole and benzyl boronic acids.[2][3][4][5]

Introduction to Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, catalyzed by a copper complex.[3][5] A significant advantage of this reaction is its tolerance to air and moisture, often allowing for reactions to be conducted at room temperature under open-flask conditions.[3][6] This methodology is complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination and is particularly valuable for the synthesis of aryl amines, ethers, and N-heterocycles.[5]

The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination with an amine or alcohol to yield the desired product and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air.[5]

Application of this compound

The subject of these notes, this compound, presents a unique case for Chan-Lam couplings due to the presence of two boronic acid functionalities with different chemical environments: one attached to the pyrazole ring and the other to the benzylic carbon. This differential reactivity could potentially be exploited for selective couplings. The aryl boronic acid on the pyrazole ring is expected to be more reactive in a typical Chan-Lam C-N or C-O bond formation.

Potential Applications:

-

Drug Discovery: Rapid generation of libraries of N- or O-arylated pyrazoles, which are common scaffolds in medicinal chemistry.[7][8][9]

-

Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.

-

Agrochemicals: Development of new pesticides and herbicides incorporating the pyrazole motif.

Experimental Protocols

The following is a generalized protocol for the Chan-Lam cross-coupling of an amine with this compound. This protocol may require optimization for specific substrates.

Materials:

-

This compound

-

Amine or Alcohol (e.g., aniline, phenol, or aliphatic counterparts)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable solvent (e.g., methanol, acetonitrile)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Add the amine or alcohol (1.2 equiv.) and dissolve the solids in dichloromethane (DCM) (concentration typically 0.1 M).

-

To the stirring solution, add copper(II) acetate (Cu(OAc)₂) (1.0 equiv.) and pyridine (2.0 equiv.).

-

Allow the reaction mixture to stir at room temperature, open to the air, for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N- or O-arylated product.